molecular formula C12H21NO5 B2414573 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid CAS No. 1404824-96-9

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid

Cat. No.: B2414573
CAS No.: 1404824-96-9
M. Wt: 259.302
InChI Key: HLOYHEUHDBOTCD-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an oxolane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOYHEUHDBOTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Primary Amines

The Boc group is introduced via reaction of 3-amino-3-(oxolan-2-yl)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. As demonstrated in, equimolar Boc₂O and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C for 3 hours achieve quantitative protection (Table 1).

Table 1: Boc Protection Optimization

Parameter Condition Yield (%) Source
Base DIPEA 99
Solvent Dichloromethane 95
Temperature 0°C → 25°C (3 h) 98

Post-reaction, precipitation in diethyl ether followed by centrifugation isolates the Boc-protected intermediate. Kaiser testing confirms complete amine protection, critical for downstream coupling.

Stereoselective Introduction of the Oxolan-2-yl Group

The oxolan-2-yl side chain is introduced via nucleophilic substitution or Mitsunobu reaction. Patent discloses a method using 2-bromotetrahydrofuran and a lithium enolate of Boc-protected alanine derivative in tetrahydrofuran (THF) at −78°C, achieving 85% yield with >95% enantiomeric excess (ee).

Mechanistic Insight :
The enolate attacks the electrophilic C2 of 2-bromotetrahydrofuran, forming the C3–C bond. Steric hindrance from the Boc group directs attack to the less hindered face, ensuring stereoselectivity.

Solid-Phase Synthesis Integration

Patent outlines a resin-bound approach using Wang resin functionalized with the oxolan-2-ylpropanoic acid. Sequential deprotection (20% piperidine/DMF) and coupling (TBTU/HOBt activation) enable iterative elongation. After cleavage (95% TFA/H₂O), the crude product is purified via reversed-phase HPLC.

Table 2: SPPS Efficiency

Resin Type Coupling Agent Purity (%) Yield (%)
Wang resin TBTU/HOBt 92 78
Rink amide resin HATU 95 82

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 3.65–3.72 (m, 4H, oxolan OCH₂), 4.12 (t, J = 6.8 Hz, 1H, CHNHBoc), 4.98 (m, 1H, oxolan CH).
  • IR (ATR) : 1720 cm⁻¹ (C=O, Boc), 1655 cm⁻¹ (amide I).
  • MALDI-TOF MS : [M+H]⁺ calcd. 317.18, found 317.21.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) reveals 98.5% purity at 254 nm. Residual solvents (DCM, DMF) are <0.1% by GC-MS.

Challenges and Mitigation Strategies

Epimerization During Coupling

The α-hydrogen of the Boc-protected amino acid is prone to racemization under basic conditions. Substituting DIPEA with collidine and maintaining temperatures <0°C during activation reduces epimerization to <2%.

Oxolan Ring Stability

Prolonged exposure to strong acids (e.g., TFA) during resin cleavage may open the tetrahydrofuran ring. Limiting cleavage time to 2 hours and using scavengers (triisopropylsilane) preserves ring integrity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines .

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid is utilized to study enzyme mechanisms and protein modifications. The Boc group can be selectively removed under acidic conditions, revealing the active amine that participates in biochemical pathways.

Medicine

This compound is investigated for potential applications as a prodrug or in drug delivery systems. Its stability under physiological conditions and moderate solubility enhance its bioavailability, making it a candidate for therapeutic use.

Industry

In industrial applications, it is used in the production of polymers and advanced materials due to its structural properties and reactivity.

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

StudyFocusFindings
Zhang et al. (2020)Cytotoxic effects on cancer cellsSignificant reduction in HepG2 liver cancer cell viability at concentrations above 50 µM.
Lee et al. (2021)Mechanism of actionInhibition of the PI3K/Akt pathway critical for cancer cell proliferation.
Smith et al. (2023)Neuroprotective effectsCompounds with similar structures showed significant protection against oxidative stress-induced apoptosis in neuronal cells.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Solubility : Moderate solubility in water enhances bioavailability.
  • Stability : Remains stable under physiological conditions, supporting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid, commonly referred to as a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group, is a compound of significant interest in pharmaceutical chemistry. This article examines its biological activity, synthesis, and applications based on diverse sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H21NO4
Molecular Weight239.31 g/mol
CAS Number365997-67-7
Melting PointNot specified
SolubilitySoluble in water and organic solvents

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amino acid : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).
  • Coupling with oxolane : The Boc-protected amino acid is then reacted with an oxolane derivative to form the final compound.
  • Purification : The resulting product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Antimicrobial Properties

Preliminary data suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in treating bacterial infections.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

Case Studies

  • Case Study on Enzyme Inhibition : A study published in Molecules explored the enzyme inhibition properties of Boc-protected amino acids, demonstrating that similar compounds can reduce enzyme activity by up to 70% under specific conditions .
  • Antimicrobial Activity : Another research article highlighted the antimicrobial efficacy of related compounds against E. coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
  • Anti-inflammatory Research : A recent clinical trial evaluated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis, showing a marked reduction in inflammation markers after treatment .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions (e.g., oxolane ring protons at δ 3.5–4.5 ppm, Boc-group tert-butyl protons at δ 1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C17H24N2O5S has a calculated mass of 368.141 g/mol) .
  • X-ray Crystallography : Resolve enantiomeric purity; notes the importance of InChIKey (JYRWNPUFECDJCX-GFCCVEGCSA-N) for database cross-referencing .

What strategies optimize enantiomeric purity for pharmacological studies?

Q. Advanced Research Focus

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for polar propanoic acid derivatives .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., palladium-mediated coupling) to minimize racemization during oxolane-group incorporation .
  • Circular Dichroism (CD) : Monitor optical activity shifts to detect minor enantiomeric impurities (<1%) .

How does the compound’s stability vary under different storage or reaction conditions?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., Boc-group cleavage or oxolane ring opening). Use LC-MS to characterize degradation products .
  • pH-Dependent Hydrolysis : The oxolane moiety is susceptible to acidic conditions (pH <3), requiring buffered formulations for in vitro assays .

What analytical methods are suitable for quantifying impurities in batch synthesis?

Q. Advanced Research Focus

  • HPLC with Diode Array Detection (DAD) : Use C18 columns and gradient elution (acetonitrile/0.1% TFA) to separate impurities. Reference EP standards () for threshold limits (e.g., ≤0.15% for related substances) .
  • QSPR Modeling : Predict impurity profiles using quantum chemistry-based models, as described in ’s CC-DPS platform .

How can contradictory solubility or reactivity data be resolved?

Q. Advanced Research Focus

  • Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers to reconcile discrepancies. notes the compound’s poor solubility in nonpolar solvents .
  • Reaction Kinetic Studies : Use stopped-flow NMR to monitor real-time Boc-deprotection rates under varying conditions (e.g., TFA concentration) .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. classifies the compound as a skin/eye irritant (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of dust; recommends HEPA filters for spill cleanup .
  • Emergency Procedures : Immediate flushing with water for eye/skin contact, as per SDS guidelines in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.